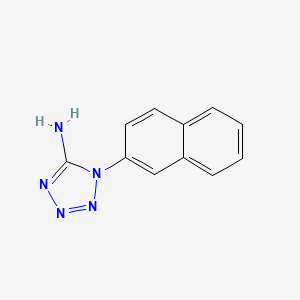

1-(Naphthalen-2-yl)-1h-tetrazol-5-amine

Description

Properties

CAS No. |

14832-57-6 |

|---|---|

Molecular Formula |

C11H9N5 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

1-naphthalen-2-yltetrazol-5-amine |

InChI |

InChI=1S/C11H9N5/c12-11-13-14-15-16(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13,15) |

InChI Key |

RYJMTMFSAMKZNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)N |

Origin of Product |

United States |

Preparation Methods

Suzuki Coupling Followed by Hydrogenolysis

A prominent method to prepare 1-(Naphthalen-2-yl)-1H-tetrazol-5-amine involves a two-step one-pot protocol combining Suzuki cross-coupling and hydrogenolysis starting from 1-benzyl-5-bromo-1H-tetrazole. This method was reported in a 2020 study by a group using palladium catalysis with XPhos Pd G3 catalyst:

Step 1: Suzuki Coupling

- React 1-benzyl-5-bromo-1H-tetrazole with naphthalen-2-yl boronic acid in toluene with cesium carbonate as base.

- Conditions: 100 °C for 2 hours under nitrogen atmosphere.

- Result: Formation of 1-benzyl-5-(naphthalen-2-yl)-1H-tetrazole intermediate.

Step 2: Hydrogenolysis

- The intermediate is then subjected to hydrogenolysis in ethanol using 20% palladium on carbon catalyst at 40 °C for 18 hours.

- Zinc powder and hydrochloric acid are used in a two-chamber system to facilitate deprotection of the benzyl group.

- Workup includes extraction, acidification, and purification by chromatography.

-

- The final product, 1-(Naphthalen-2-yl)-1H-tetrazol-5-amine, is obtained in good yield (>50% overall on multimillimolar scale).

- The process is scalable and requires minimal purification steps.

This approach benefits from modular synthesis, mild conditions, and avoids time-consuming purifications. The acidic workup helps isolate the tetrazole in high purity without additional decontamination steps.

One-Pot Three-Component Synthesis from Aldehydes

Another method, focusing on the synthesis of 5-substituted 1H-tetrazoles including aryl derivatives, uses a one-pot three-component reaction involving:

- Aldehyde (e.g., naphthalen-2-carbaldehyde as precursor to the naphthyl group),

- Hydroxylamine hydrochloride,

- Sodium azide,

- Catalyzed by ceric ammonium sulfate ((NH4)4Ce(SO4)4·2H2O).

Key reaction parameters:

- Solvent: Dimethylformamide (DMF) was found optimal.

- Catalyst loading: 20 mol% ceric ammonium sulfate.

- Temperature: Reflux conditions (~140 °C).

- Time: 6-12 hours depending on substrate.

- The aldehyde reacts with hydroxylamine hydrochloride to form an oxime intermediate.

- The oxime is converted to nitrile in situ.

- Sodium azide undergoes a [3+2] cycloaddition with the nitrile to form the tetrazole ring.

- The ceric ammonium sulfate catalyst facilitates this sequence efficiently without isolation of intermediates.

- This method yields 5-substituted 1H-tetrazoles in moderate to good yields (typically 58-74%).

- The catalyst is recyclable up to five times with minor loss in activity.

- The method avoids toxic nitrile precursors, inert atmosphere, or anhydrous conditions.

- The workup involves acidification, extraction, and chromatographic purification.

This protocol offers a green and practical alternative for synthesizing tetrazole derivatives, which can be adapted for 1-(Naphthalen-2-yl)-1H-tetrazol-5-amine by using naphthalen-2-carbaldehyde as the aldehyde component.

Direct [3+2] Cycloaddition of Naphthalen-2-carbonitrile with Sodium Azide

A classical approach to 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of nitriles with sodium azide under catalytic conditions:

- Naphthalen-2-carbonitrile reacts with sodium azide in the presence of catalysts such as copper(II) salts, silver nanoparticles, or heterogeneous catalysts.

- Solvents like DMF or N-methyl-2-pyrrolidone (NMP) are commonly used.

- Microwave irradiation or conventional heating at 100-130 °C for 2-4 hours accelerates the reaction.

- Catalysts activate the nitrile group electrophilically, facilitating azide attack and cyclization.

This method can yield 5-(naphthalen-2-yl)-1H-tetrazole derivatives with high efficiency (up to 90-99% yields reported for related substrates). Subsequent amination at the 5-position (to introduce the amino group) can be achieved by functional group transformations or by starting with aminated nitriles if available.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Coupling + Hydrogenolysis | 1-Benzyl-5-bromo-1H-tetrazole, naphthalen-2-yl boronic acid | XPhos Pd G3, Pd/C, Cs2CO3, Zn/HCl | 100 °C (Suzuki), 40 °C (H2olysis) | >50 | Scalable, mild, minimal purification |

| One-pot 3-component from aldehyde | Naphthalen-2-carbaldehyde, hydroxylamine hydrochloride, sodium azide | Ceric ammonium sulfate ((NH4)4Ce(SO4)4·2H2O) | Reflux in DMF, 6-12 h | 58-74 | Green, catalyst recyclable, avoids nitriles |

| [3+2] Cycloaddition of nitriles | Naphthalen-2-carbonitrile, sodium azide | Cu(II), Ag NPs, or heterogeneous catalysts | 100-130 °C, 2-4 h (MW or heating) | Up to 99 | High yields, catalyst-activated nitrile |

| Multicomponent with 5-aminotetrazole | 5-Aminotetrazole, naphthyl electrophiles | Various | Various | Variable | Versatile for heterocycle synthesis, emerging method |

Detailed Research Findings and Analysis

- The Suzuki coupling-hydrogenolysis method provides a robust and modular approach to access 1-(Naphthalen-2-yl)-1H-tetrazol-5-amine, benefiting from palladium catalysis and avoiding isolation of unstable intermediates.

- The one-pot three-component synthesis from aldehydes represents an environmentally friendly alternative that bypasses the need for nitrile precursors, using simple and inexpensive reagents with good functional group tolerance.

- The classical [3+2] cycloaddition remains a gold standard for tetrazole synthesis, with modern catalysts and microwave assistance improving yield and reducing reaction times. However, it requires nitrile starting materials, which may be less accessible or more toxic.

- The use of 5-aminotetrazole as a synthon opens avenues for multicomponent reactions to build complex derivatives, highlighting the amino group’s utility for further functionalization.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed:

Oxidation: Formation of naphthalene derivatives with oxidized functional groups.

Reduction: Formation of reduced tetrazole derivatives.

Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

1-(Naphthalen-2-yl)-1h-tetrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-1h-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Notes:

- The naphthalen-2-yl group increases molecular weight and likely density compared to phenyl derivatives. Estimated density is inferred from nitro-tetrazole analogs (e.g., 1.76–1.86 g/cm³ for compound 47 in ).

- Crystallographic data for phenyl-tetrazole derivatives (e.g., 8a in ) show centrosymmetric (P21/c) or non-centrosymmetric (P21) packing, which influences solubility and stability.

Thermal and Chemical Stability

- Thermal decomposition :

- Naphthalene-containing compounds are expected to exhibit high thermal stability (>200°C) due to aromatic conjugation, comparable to nitro-tetrazole derivatives (178–299°C in ).

- Phenyl derivatives like XI decompose at lower temperatures, as electron-withdrawing groups (e.g., Cl) destabilize the tetrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.